molecular formula C14H22N2O2 B2873310 tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate CAS No. 2155840-68-7

tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate

Cat. No.: B2873310
CAS No.: 2155840-68-7
M. Wt: 250.342
InChI Key: BLDKWHXLDRAEJG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate is an organic compound with the molecular formula C14H22N2O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate typically involves the reaction of 4-(aminomethyl)phenyl with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of contamination and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

tert-Butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the aminomethylphenyl group.

    tert-Butyl N-methylcarbamate: Similar structure but with a methyl group instead of the aminomethylphenyl group.

    Benzyl carbamate: Contains a benzyl group instead of the tert-butyl group.

Uniqueness

tert-Butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise control over chemical reactions .

Properties

IUPAC Name

tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,9,15H2,1-4H3,(H,16,17)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDKWHXLDRAEJG-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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